molecular formula C7H11ClN4 B2773543 5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidin-4-amine;hydrochloride CAS No. 2375269-18-2

5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidin-4-amine;hydrochloride

货号: B2773543
CAS 编号: 2375269-18-2
分子量: 186.64
InChI 键: LVJNZBDDGZCMSZ-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidin-4-amine;hydrochloride is a bicyclic compound that belongs to the class of pyrido[4,3-d]pyrimidines

属性

IUPAC Name

5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N4.ClH/c8-7-5-3-9-2-1-6(5)10-4-11-7;/h4,9H,1-3H2,(H2,8,10,11);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVJNZBDDGZCMSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2=C1N=CN=C2N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11ClN4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidin-4-amine;hydrochloride typically involves multi-step organic reactions. One common synthetic route starts with the cyclization of a suitable precursor, such as a pyridine derivative, followed by amination and subsequent hydrochloride formation.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product.

化学反应分析

Types of Reactions: 5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidin-4-amine;hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides in the presence of a base.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

科学研究应用

Therapeutic Applications

  • Anticancer Activity
    • Recent studies have indicated that derivatives of tetrahydropyrido[4,3-d]pyrimidine exhibit significant anticancer properties. For instance, research has shown that these compounds can inhibit specific kinases involved in cancer cell proliferation and survival mechanisms. In vitro studies demonstrated that certain derivatives can induce apoptosis in various cancer cell lines, suggesting potential for further development as anticancer agents .
  • Antiviral Properties
    • The compound has also been evaluated for its antiviral activity. Preliminary data suggest that it may inhibit viral replication in certain models. This is particularly relevant in the context of emerging viral infections where traditional antiviral therapies are ineffective .
  • Neuroprotective Effects
    • There is emerging evidence supporting the neuroprotective effects of tetrahydropyrido[4,3-d]pyrimidine derivatives. Studies have shown that these compounds can mitigate neuronal damage in models of neurodegenerative diseases by reducing oxidative stress and inflammation . This opens avenues for potential applications in treating conditions like Alzheimer's disease and Parkinson's disease.
  • Case Study on Anticancer Efficacy
    • A study published in a peer-reviewed journal demonstrated that a specific derivative of tetrahydropyrido[4,3-d]pyrimidine showed a reduction in tumor size in xenograft models. The compound was administered at varying doses over a period of four weeks .
  • Research on Neuroprotective Effects
    • In a controlled experiment involving rodent models of neurodegeneration, the administration of tetrahydropyrido[4,3-d]pyrimidine resulted in improved cognitive function and reduced markers of oxidative stress compared to control groups .

作用机制

The mechanism by which 5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidin-4-amine;hydrochloride exerts its effects depends on its molecular targets and pathways involved. For example, in the case of enzyme inhibition, the compound may bind to the active site of the enzyme, preventing its normal function.

相似化合物的比较

  • 4-Amino-1-Boc-piperidine

  • 2-Amino-4-chloropyrimidine

  • N,N-Dimethyl-4-morpholino-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-2-amine hydrochloride

Uniqueness: 5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidin-4-amine;hydrochloride is unique in its bicyclic structure and its ability to undergo various chemical reactions, making it a versatile compound in scientific research and industrial applications.

生物活性

5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidin-4-amine; hydrochloride is a heterocyclic compound that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • IUPAC Name : 5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidin-4-amine hydrochloride
  • Molecular Formula : C₇H₉N₃·HCl
  • Molecular Weight : Approximately 164.62 g/mol
  • CAS Number : 756437-41-9

The compound features a fused pyrido-pyrimidine structure that contributes to its unique biological properties.

1. Inhibition of Calcium/Calmodulin-dependent Kinase II (CaMKII)

Research has shown that derivatives of 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine exhibit significant inhibitory activity against CaMKII. A study indicated that certain synthesized compounds demonstrated over 100-fold selectivity for CaMKII compared to other kinases. Specifically, a derivative known as 8p was found to be 25-fold more potent than KN-93, a well-known CaMKII inhibitor .

The mechanism by which these compounds exert their effects involves non-competitive inhibition of calmodulin. This was confirmed through Michaelis-Menten analysis, suggesting that the binding does not compete with calcium but rather alters the enzyme's activity through a different pathway .

Table 1: Inhibitory Potency of Selected Compounds

CompoundIC₅₀ (μM)Selectivity Ratio (CaMKII/Other Kinases)
KN-930.12-
8p0.005>100
Other AnalogVaries-

This table summarizes the inhibitory potency of selected compounds derived from the tetrahydropyrido structure against CaMKII.

3. Antiparasitic Activity

Further studies have explored the antiparasitic potential of these compounds against Plasmodium falciparum, the causative agent of malaria. The EC₅₀ values for various analogs were measured to assess their effectiveness:

CompoundEC₅₀ (μM)Remarks
Compound A0.019High potency
Compound B0.037Moderate potency
Compound C>1.0Low activity

These findings indicate that structural modifications in the tetrahydropyrido framework can significantly influence biological activity against malaria parasites .

常见问题

Basic: What synthetic routes are commonly employed for the preparation of 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-amine hydrochloride, and how are reaction conditions optimized?

Answer:
The synthesis typically involves multi-step reactions starting with bicyclic pyridopyrimidine precursors. Key steps include cyclization, amination, and salt formation (hydrochloride). For example:

  • Cyclization: A pyridine-pyrimidine fused ring system is formed under reflux conditions using solvents like acetonitrile or dichloromethane .
  • Amination: Introduction of the amine group at position 4 via nucleophilic substitution or catalytic hydrogenation .
  • Optimization: Microwave-assisted synthesis or flow reactors improve yield and reduce reaction time . Temperature control (±5°C) and solvent polarity are critical for regioselectivity.

Basic: Which spectroscopic and crystallographic techniques are most effective for structural characterization of this compound?

Answer:

  • NMR Spectroscopy: 1H^1 \text{H} and 13C^13 \text{C} NMR identify proton environments and carbon frameworks, particularly distinguishing aromatic protons (δ 7.5–8.5 ppm) from aliphatic hydrogens in the tetrahydropyrido ring (δ 1.5–3.0 ppm) .
  • X-ray Crystallography: Resolves the bicyclic structure and confirms the hydrochloride salt formation via hydrogen-bonding patterns (e.g., N–H···Cl interactions) .
  • Mass Spectrometry: High-resolution ESI-MS validates the molecular ion peak (e.g., [M+H]+^+ at m/z 195.1) .

Advanced: How do electron-withdrawing substituents (e.g., trifluoromethyl groups) influence the compound’s reactivity and binding affinity in pharmacological studies?

Answer:

  • Electronic Effects: Trifluoromethyl groups enhance electrophilicity at the pyrimidine ring, facilitating interactions with nucleophilic residues in enzyme active sites .
  • Lipophilicity: Substituents like –CF3_3 increase logP values, improving membrane permeability. Computational docking (e.g., AutoDock Vina) predicts binding modes to targets like kinase enzymes .
  • Experimental Validation: Competitive inhibition assays (IC50_{50}) and isothermal titration calorimetry (ITC) quantify affinity changes induced by substituents .

Advanced: What computational strategies can predict optimal reaction pathways for derivatives of this compound?

Answer:

  • Quantum Chemical Calculations: Density Functional Theory (DFT) models transition states and activation energies for cyclization steps .
  • Machine Learning: Training datasets of reaction yields and conditions (e.g., solvent, catalyst) enable predictive models for new derivatives .
  • Case Study: ICReDD’s reaction path search methods reduced optimization time for a related pyrimidine derivative by 40% using feedback loops between simulations and lab experiments .

Advanced: How can researchers resolve contradictions in reported biological activity data for this compound?

Answer:

  • Structural Reanalysis: Verify purity (>95% via HPLC) and salt form (hydrochloride vs. free base) using elemental analysis .
  • Target-Specific Assays: Use CRISPR-edited cell lines to isolate off-target effects. For example, kinase inhibition profiles may vary due to ATP-binding site mutations .
  • Meta-Analysis: Cross-reference data across studies using platforms like PubChem to identify confounding variables (e.g., solvent DMSO concentration) .

Basic: What analytical methods are recommended for quantifying this compound in complex matrices (e.g., biological fluids)?

Answer:

  • HPLC-UV: Reverse-phase C18 columns with mobile phase (acetonitrile:water + 0.1% TFA) resolve the compound from metabolites (retention time ~8.2 min) .
  • LC-MS/MS: MRM transitions (e.g., m/z 195 → 138) enhance specificity in plasma samples .
  • Validation: Follow ICH guidelines for linearity (R2^2 > 0.995), LOD (0.1 µg/mL), and recovery (>90%) .

Advanced: What reaction mechanisms dominate under acidic vs. basic conditions for functionalizing the pyrimidine ring?

Answer:

  • Acidic Conditions: Electrophilic aromatic substitution occurs at the electron-rich pyrimidine C2 position, favored by protonation of the amine group .
  • Basic Conditions: Deprotonation of the amine enables nucleophilic attack at C4, forming C–N bonds with alkyl halides .
  • Kinetic Studies: Stopped-flow UV-Vis spectroscopy monitors intermediate formation (e.g., Meisenheimer complexes) in real time .

Advanced: How can synthesis be scaled from milligram to kilogram quantities without compromising yield?

Answer:

  • Process Intensification: Continuous flow reactors minimize thermal gradients during exothermic steps (e.g., cyclization) .
  • Design of Experiments (DoE): Statistical optimization of parameters (e.g., temperature, residence time) identifies robust operating ranges .
  • Case Study: A 10-fold scale-up of a related tetrahydropyridine achieved 92% yield by switching from batch to plug-flow reactors .

Advanced: What methodologies elucidate the compound’s interactions with biological targets (e.g., kinases or GPCRs)?

Answer:

  • Surface Plasmon Resonance (SPR): Measures binding kinetics (kon_\text{on}/koff_\text{off}) to immobilized receptors .
  • Cryo-EM: Resolves binding poses in membrane-bound targets (e.g., GPCRs) at near-atomic resolution .
  • Mutagenesis: Alanine scanning identifies critical residues (e.g., Lys123 in kinase ATP pockets) for binding .

Basic: What stability profiles (pH, temperature) should be considered for long-term storage?

Answer:

  • pH Stability: The hydrochloride salt is stable at pH 2–4 but hydrolyzes above pH 7 (amine deprotonation) .
  • Thermal Stability: Decomposition occurs >150°C (TGA data). Store at –20°C under argon to prevent oxidation .
  • Accelerated Testing: 40°C/75% RH for 6 months predicts shelf life; monitor via HPLC for degradants .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。